molecular formula C54H88O18 B1671157 Elaiophylin CAS No. 37318-06-2

Elaiophylin

Cat. No. B1671157
CAS RN: 37318-06-2
M. Wt: 1025.3 g/mol
InChI Key: OSERMIPXNLXAPD-MJMYBOKFSA-N
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Description

Elaiophylin is a macrodiolide with a broad range of biological activities . It is a natural product that has been isolated from various Streptomyces species . It has been reported to be an autophagy inhibitor and exerts antitumor activity as a single agent in ovarian cancer cells .


Synthesis Analysis

The biosynthetic investigation of elaiophylins has uncovered a unique thioesterase, which is responsible for the formation of C2-symmetric diolide .


Molecular Structure Analysis

Elaiophylin is a C2 symmetrically glycosylated 16 macrolides . The molecular docking assay implicated that SIRT1 was likely the direct target of elaiophylin in A549 cells .


Chemical Reactions Analysis

Elaiophylin has been found to have significant effects on various cellular processes. It has been shown to induce apoptosis, inhibit proliferation, and suppress migration in BxPC-3 and PANC-1 pancreatic cancer cells .


Physical And Chemical Properties Analysis

Elaiophylin is a 16-membered glycosylated macrodiolide featuring with unusual C2-symmetry and hemiketal moiety .

Future Directions

Elaiophylin has shown promising results in preclinical studies, particularly in the treatment of various cancers . Further investigation of the in vivo efficacy of elaiophylin is warranted, potentially paving the way for novel and effective treatment approaches in cancer management .

properties

IUPAC Name

(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSERMIPXNLXAPD-MJMYBOKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318254
Record name Elaiophylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elaiophylin

CAS RN

37318-06-2
Record name Elaiophylin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37318-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elaiophylin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elaiophylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZALOMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
928
Citations
X Zhao, Y Fang, Y Yang, Y Qin, P Wu, T Wang, H Lai… - Autophagy, 2015 - Taylor & Francis
… dose (2 mg/kg) of elaiophylin as a single agent achieves a … (8 mg/kg) of elaiophylin lead to dysfunction of Paneth cells, … Our results demonstrate, for the first time, that elaiophylin is a …
Number of citations: 108 www.tandfonline.com
M Gui, M Zhang, W Wu, P Sun - Molecules, 2019 - mdpi.com
… at C-2 or C-2’, which are different from other elaiophylin analogues [21]. The Bayer company … E were identical to elaiophylin and efomycin A (8) differed from elaiophylin by the methoxy …
Number of citations: 13 www.mdpi.com
FE Ziegler, JS Tung - The Journal of Organic Chemistry, 1991 - ACS Publications
… structure of elaiophylin through … elaiophylin, which not only confirmed the efforts of Kaiser and Keller-Schierlein but also defined the relative and absolute stereochemistry of elaiophylin…
Number of citations: 34 pubs.acs.org
P HAMMANN, G KRETZSCHMAR… - The Journal of …, 1990 - jstage.jst.go.jp
Elaiophylin (1) wasoriginally isolated from cultures of Streptomyces melanosporus and Streptomyces violaceoniger2~ 5) and it was shown that 1 and azalomycin Bwere identical3'5). …
Number of citations: 39 www.jstage.jst.go.jp
DA Evans, DM Fitch - Journal of organic chemistry, 1997 - ndownloader.figstatic.com
General Information: Melting points are uncorrected. Optical rotations were measured on a Jasco DIP-0181 digital polarimeter with a mercury lamp and reported as follows:[a] t0CX (cg/…
Number of citations: 83 ndownloader.figstatic.com
Y Sheng, PW Lam, S Shahab, DA Santosa… - Journal of natural …, 2015 - ACS Publications
Four new elaiophylin macrolides (1–4), together with five known elaiophylins (5–9), have been isolated from cultures of the Indonesian soil bacterium Streptomyces sp. ICBB 9297. The …
Number of citations: 35 pubs.acs.org
SY LEE, HSUB KIM, YHO KIM… - Journal of Microbiology …, 1996 - koreascience.kr
A cytotoxic compound, 8461 was isolated from the culture of Streptomyces sp. strain MCY846 by its cytotoxicity against gastric cancer cell line SNU-l. The IR, UV and NMR spectra of …
Number of citations: 23 koreascience.kr
K Toshima, K Tatsuta, M Kinoshita - Bulletin of the Chemical Society of …, 1988 - journal.csj.jp
Antibiotic elaiophylin (1) has been first synthesized by a convergent route involving aldol coupling of (5R,6R,7R)-5-O-[2-deoxy-3,4-bis-O-(isopropyldimethylsilyl)-α-L-fucopyranosyl]-6-…
Number of citations: 87 www.journal.csj.jp
Y Han, E Tian, D Xu, M Ma, Z Deng, K Hong - Molecules, 2016 - mdpi.com
… yield of elaiophylin on DO medium (50 mL in 250 mL Erlenmeyer flask), the yield of elaiophylin (4) … The regression equation of elaiophylin was obtained as y = 630x − 1.6007, and the …
Number of citations: 23 www.mdpi.com
G Wang, P Zhou, X Chen, L Zhao, J Tan… - Cancer Biology & …, 2017 - Taylor & Francis
… elaiophylin and multiple myeloma (MM) have not been explored. This study aimed to assess the effect of elaiophylin … In the current study, we analyzed the effects of elaiophylin on MM …
Number of citations: 38 www.tandfonline.com

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